2-Butylidenebicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2-butylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h4,9,11H,2-3,5-8H2,1H3 |
InChI Key |
YKLOPNITICAHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CC2CCC1C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 Butylidenebicyclo 2.2.1 Heptane
Quantum Mechanical Studies of Electronic Structure, Bonding, and Stability
Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure. nih.gov In 2-butylidenebicyclo[2.2.1]heptane, the primary focus of such studies would be the interplay between the strained bicyclic core and the exocyclic double bond of the butylidene group. The π-system of the double bond influences the electron density distribution across the entire molecule. Topological analysis of the electron density, derived from high-resolution X-ray diffraction data and periodic DFT calculations, can provide profound insights into bonding and reactivity. acs.org For instance, analysis of bond critical points would reveal the degree of covalent character and the strain within the bicyclic framework.
The stability of this compound can be assessed by calculating its heat of formation and strain energy. diva-portal.org The strain energy in bicyclo[2.2.1]heptane systems is significant and arises from bond angle distortion (Baeyer strain), torsional strain (Pitzer strain), and non-bonded steric interactions. numberanalytics.com The introduction of the sp²-hybridized carbon of the butylidene group is expected to locally alter the strain distribution compared to the parent saturated bicyclo[2.2.1]heptane. Computational studies on related norbornane (B1196662) derivatives have determined C-H bond dissociation enthalpies (BDEs), providing a quantitative measure of bond strength at different positions of the bicyclic system. researchgate.net A similar study on this compound would be crucial for predicting its reactivity towards radical reactions.
Table 1: Representative Data from Quantum Mechanical Calculations on Bicyclic Systems
| Calculated Property | Representative Value | Significance for this compound |
| Heat of Formation (ΔHf°) | -13.1 ± 1.1 kcal/mol (for Norbornane) researchgate.net | Provides a baseline for assessing the thermodynamic stability of the molecule. |
| Strain Energy | ~14.3 kcal/mol (for bicyclo[2.2.1]heptane framework) | A key determinant of the molecule's reactivity, particularly in ring-opening reactions. |
| C-H Bond Dissociation Enthalpy (BDE) | C2-H: 413 kJ/mol (for Norbornane) researchgate.net | Indicates the strength of the C-H bonds and susceptibility to hydrogen abstraction. |
| Electron Density at Bond Critical Points | Varies depending on the bond | Reveals the nature and strength of the chemical bonds within the molecule. acs.org |
Density Functional Theory (DFT) Analyses of Reaction Pathways and Transition States
DFT calculations are particularly well-suited for exploring the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. e3s-conferences.org For this compound, several types of reactions, such as cycloisomerizations and rearrangements, would be of interest.
For instance, gold-catalyzed cycloisomerization of related diynes to form bicyclo[2.2.1]heptane skeletons has been studied using DFT, revealing the intricate mechanistic details. researchgate.netresearchgate.net While this compound is already a bicyclic system, DFT could be employed to study its potential rearrangements to other isomeric structures under various catalytic conditions. The calculations would involve mapping the potential energy surface to locate the transition states connecting the reactant, intermediates, and products. The activation energies derived from these calculations provide a quantitative measure of the reaction barriers. ucsb.edu
Furthermore, DFT is a valuable tool for studying the stereoselectivity of reactions involving bicyclo[2.2.1]heptane derivatives. For example, the epoxidation of norbornene and its derivatives has been investigated using DFT to understand the preference for exo or endo attack of the oxidizing agent. dnu.dp.ua Similar studies on this compound would be crucial for predicting the stereochemical outcome of additions to the exocyclic double bond. These studies often reveal that the stereoselectivity is governed by a combination of steric and electronic factors in the transition state.
Table 2: Representative DFT Data for Reaction Pathway Analysis of Bicyclic Systems
| Reaction Type | Key Computational Finding | Relevance to this compound |
| Cycloisomerization | Identification of allyl-gold intermediates. researchgate.net | Provides a framework for designing new synthetic routes to functionalized bicyclo[2.2.1]heptanes. |
| Rearrangement | Determination of transition state geometries and activation energies. acs.org | Helps in understanding and predicting the conditions required for skeletal rearrangements. |
| Epoxidation | Analysis of steric and electronic factors controlling exo/endo selectivity. dnu.dp.ua | Crucial for predicting the stereochemical outcome of addition reactions to the double bond. |
| Pericyclic Reactions | Evaluation of transition state aromaticity (Hückel vs. Möbius). libretexts.org | Can predict the feasibility and stereochemistry of concerted reactions like cycloadditions. |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Strain Analysis
While quantum mechanical methods provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful for exploring the conformational space and dynamics of larger molecules over longer timescales. nih.gov
For this compound, MM calculations using various force fields can be employed to determine the minimum energy conformations and to quantify the strain energy. rsc.org The rigid bicyclo[2.2.1]heptane core limits the conformational flexibility, but the butylidene side chain can adopt different orientations. MM calculations can predict the relative energies of these conformers. The conformational profile of related norbornane analogues has been successfully assessed using MM, revealing the influence of bulky substituents on the preferred geometry. nih.gov
Molecular dynamics simulations provide a time-resolved picture of the molecule's motion. diva-portal.org An MD simulation of this compound would reveal the vibrational modes of the molecule, the flexibility of the butylidene side chain, and any conformational transitions that might occur at different temperatures. Combining MD with principal component analysis (PCA) can help to identify the dominant collective motions within the molecule. researchgate.net Such analyses are crucial for understanding how the molecule might interact with other molecules or a biological receptor.
Table 3: Representative Outputs from Molecular Mechanics and Dynamics Simulations of Bicyclic Systems
| Simulation Type | Key Output | Significance for this compound |
| Molecular Mechanics (MM) | Minimum energy conformations and strain energies. nih.gov | Predicts the most stable three-dimensional structure of the molecule. |
| Molecular Dynamics (MD) | Trajectories of atomic motion over time. nih.gov | Reveals the dynamic behavior and flexibility of the molecule. |
| MD with PCA | Identification of collective motions (e.g., hinge-bending). researchgate.net | Helps to understand the functionally important motions of the molecule. |
| Torsional Strain Analysis | Quantification of Pitzer strain. numberanalytics.com | Provides insight into the energetic penalties associated with bond rotations. |
Computational Prediction of Reactivity and Selectivity in this compound Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic reactions, which is of immense value in synthetic planning. rsc.org For this compound, these methods can be used to forecast the outcome of various chemical transformations.
The reactivity of the exocyclic double bond can be assessed by calculating frontier molecular orbital (FMO) energies (HOMO and LUMO). The energies and shapes of these orbitals indicate the susceptibility of the double bond to electrophilic or nucleophilic attack. For instance, in reactions with electrophiles, the regioselectivity of the attack would be predicted based on the localization of the HOMO.
DFT calculations can be used to model the transition states of competing reaction pathways to predict selectivity. researchgate.net For example, in a catalytic hydrogenation of this compound, there is the possibility of syn or anti-addition of hydrogen. By calculating the energies of the respective transition states, one can predict which diastereomer will be the major product. The Catellani reaction, which utilizes a norbornene co-catalyst, demonstrates the power of computational methods in understanding and predicting selectivity in complex catalytic cycles involving bicyclic intermediates. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Related Olefinic Bicyclo[2.2.1]heptanes
QSAR models are typically developed by generating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed biological activity. tandfonline.comresearchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
For a hypothetical series of 2-alkylidenebicyclo[2.2.1]heptane derivatives with varying alkylidene chains, a QSAR study could be performed to understand how changes in the side chain affect a particular biological activity, for example, binding to a specific receptor. acs.orgnih.gov The insights gained from such a model could then be used to design new, more potent analogues. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to generate a 3D map highlighting the regions around the molecule where steric bulk or electrostatic charge would enhance or diminish activity.
Table 4: Common Descriptors and Methods in QSAR Studies of Bicyclic Compounds
| Descriptor Type | Examples | Application in QSAR |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Correlating electronic properties with receptor interactions. |
| Steric | Molecular weight, Molar volume, Surface area | Understanding the influence of size and shape on binding. |
| Hydrophobic | LogP, Polar surface area (PSA) | Modeling the compound's ability to cross cell membranes. |
| Topological | Connectivity indices, Shape indices | Quantifying the branching and overall shape of the molecule. |
| QSAR Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN) | Building predictive models of biological activity. mdpi.comresearchgate.net |
Reaction Chemistry and Mechanistic Studies of 2 Butylidenebicyclo 2.2.1 Heptane
Olefin Metathesis Reactions Involving the Exocyclic Double Bond
Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry, and the exocyclic double bond of 2-butylidenebicyclo[2.2.1]heptane is a suitable substrate for such transformations. Ring-rearrangement metathesis (RRM) is applicable to various mono- and polycyclic systems, including bicyclo[2.2.1]heptene derivatives. researchgate.net The Chauvin mechanism, which proposes the reaction of a metal carbene with an olefin to form a metallacyclobutane intermediate, is widely accepted for these reactions. researchgate.net This intermediate then fragments to generate a new olefin and a new metal carbene, propagating the catalytic cycle. researchgate.net
Cycloaddition Reactions (e.g., [4+2] cycloadditions)
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for the formation of six-membered rings. libretexts.org This concerted reaction involves the interaction of a conjugated diene with a dienophile. libretexts.org While the bicyclo[2.2.1]heptane system itself can be a product of a Diels-Alder reaction (e.g., cyclopentadiene (B3395910) and an alkene), the exocyclic double bond in this compound can potentially act as a dienophile. The efficiency of Diels-Alder reactions is enhanced when the dienophile is electron-poor. sigmaaldrich.com Organocatalytic formal [4+2] cycloaddition reactions have been developed to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org These reactions can proceed under mild conditions and provide a route to functionalized bicyclic systems. rsc.org
Pericyclic Reactions and Their Stereochemical Implications
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. scribd.com They are characterized by their high stereospecificity, which is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. youtube.com Electrocyclic reactions, a class of pericyclic reactions, involve the formation of a sigma bond at the expense of a pi bond within a conjugated system, leading to a cyclic product. scribd.comyoutube.com The stereochemical outcome, whether conrotatory or disrotatory, is determined by whether the reaction is induced thermally or photochemically. youtube.comyoutube.com
The stereochemistry of reactions involving the bicyclo[2.2.1]heptane framework is of significant interest. The endo and exo faces of the bicyclic system provide distinct environments for approaching reagents, influencing the stereochemical outcome of additions and other transformations. msu.edu For instance, in Diels-Alder reactions leading to bicyclo[2.2.1]heptane systems, the orientation of the substituents on the dienophile relative to the diene determines the endo or exo configuration of the product. msu.edu
Rearrangement Pathways (e.g., involving carbene or radical intermediates)
The strained bicyclo[2.2.1]heptane skeleton is prone to various rearrangement reactions, often driven by the release of ring strain. nih.gov These rearrangements can proceed through carbocationic, carbene, or radical intermediates.
Carbene Intermediates: The pyrolysis of endo- and exo-bicyclo[2.2.1]heptane-2-thiols has been shown to yield tricyclo[2.2.1.02,6]heptane and bicyclo[2.2.1]hept-2-ene through competing carbene and radical mechanisms. rsc.org The Fritsch–Buttenberg–Wiechell (FBW) rearrangement of exocyclic alkylidene carbenes can lead to the formation of highly strained alkynes. nih.gov Computational studies have been employed to understand the thermodynamics of these carbene-alkyne equilibria. nih.gov
Radical Intermediates: Radical-mediated rearrangements are also known to occur in bicyclic systems. For example, radical cascade reactions involving sulfonylation and cyclization have been observed. researchgate.net
Carbocationic Rearrangements (Wagner-Meerwein Rearrangements): The Wagner-Meerwein rearrangement is a classic example of a carbocation-mediated rearrangement, frequently observed in the bicyclo[2.2.1]heptane system. msu.eduresearchgate.net These rearrangements involve a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center. The driving force for these rearrangements is often the formation of a more stable carbocation or the relief of ring strain. msu.edu Solvolysis reactions of bicyclo[2.2.1]heptyl derivatives often proceed with such rearrangements. gla.ac.uk For instance, the solvolysis of exo-2-norbornyl derivatives is significantly faster than that of the endo isomers, a phenomenon that was central to the development of the concept of non-classical carbocations. wikipedia.org
Electrophilic and Nucleophilic Additions to the Butylidene Moiety
The exocyclic double bond of this compound is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: The addition of electrophiles to the double bond would be expected to proceed via a carbocationic intermediate. The stability and subsequent reaction pathways of this intermediate would be influenced by the bicyclic framework.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the butylidene moiety can occur, particularly if the double bond is activated by electron-withdrawing groups. Nucleophilic addition to carbonyl groups, which share some characteristics with the C=C double bond, is a fundamental reaction in organic chemistry. masterorganicchemistry.com The addition changes the hybridization of the carbon from sp2 to sp3. masterorganicchemistry.com A patent describes the synthesis of 1-(7-sec-butylidene-bicyclo[2.2.1]hept-2-yl)-ethanone, implying reactions involving the butylidene group. epo.org
Oxidative and Reductive Transformations for Structural Modification
The exocyclic double bond and the bicyclic framework of this compound can be modified through various oxidative and reductive transformations.
Oxidation: Oxidation of the double bond can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent used. A study on 2,2'-bis(bicyclo[2.2.1]heptane) suggested that its oxidation can generate reactive oxygen species. nih.gov
Reduction: Catalytic hydrogenation of the exocyclic double bond would yield the corresponding 2-butylbicyclo[2.2.1]heptane. The stereochemistry of the addition of hydrogen would likely be influenced by the steric hindrance of the bicyclic system.
Solvolysis Reactions and Associated Carbocation Intermediates in Bridged Bicyclic Systems
Solvolysis reactions of bicyclo[2.2.1]heptyl derivatives have been instrumental in understanding carbocation chemistry. The solvolysis of 2-norbornyl derivatives, for example, has been a cornerstone in the debate over classical versus non-classical carbocations. wikipedia.org The rates of solvolysis are highly dependent on the stereochemistry of the leaving group (exo vs. endo) and the substitution pattern on the bicyclic ring. cdnsciencepub.com
The formation of carbocationic intermediates during solvolysis often leads to Wagner-Meerwein rearrangements. researchgate.netcdnsciencepub.com The stability of these carbocations is influenced by factors such as ring strain and the potential for delocalization. cdnsciencepub.com The study of these reactions has provided valuable insights into the structure and reactivity of carbocations in bridged bicyclic systems. core.ac.uk
Stereochemical and Conformational Analysis of 2 Butylidenebicyclo 2.2.1 Heptane
Exo/Endo Isomerism and its Influence on Molecular Geometry and Reactivity
Exo/endo isomerism is a characteristic feature of substituted bicyclo[2.2.1]heptane systems. wikipedia.org This type of stereoisomerism arises from the orientation of a substituent relative to the bridges of the bicyclic framework. The prefix exo denotes that the substituent is oriented anti, or away from, the longest bridge (the C7 bridge in this case), while the prefix endo indicates a syn orientation, where the substituent is closer to the longest bridge. wikipedia.orgblogspot.com
This difference in spatial arrangement directly influences the reactivity of the molecule. For instance, the accessibility of the double bond to reagents in addition reactions can be sterically hindered in one isomer compared to the other. The exo face is generally considered less sterically hindered for approach by reagents than the endo face. Consequently, reactions at the butylidene double bond, such as hydrogenation or epoxidation, are expected to exhibit diastereoselectivity, favoring attack from the less hindered exo face. The stability of the transition states leading to the exo or endo products often dictates the final product distribution. libretexts.org
Chiral Centers and the Prediction of Stereoisomers in Substituted Bicyclo[2.2.1]heptanes
The bicyclo[2.2.1]heptane core itself contains chiral centers. youtube.com In the parent norbornane (B1196662), the bridgehead carbons (C1 and C4) and the carbons bearing substituents can be chiral centers, depending on the substitution pattern. For 2-Butylidenebicyclo[2.2.1]heptane, the bridgehead carbons C1 and C4 are chiral centers. Additionally, the carbon atom of the exocyclic double bond (C2) is a prochiral center.
The presence of multiple chiral centers gives rise to the possibility of several stereoisomers. The maximum number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. chegg.com However, due to the rigid, bridged structure of the bicyclo[2.2.1]heptane system, not all of these stereoisomers may be stable or synthetically accessible. The inherent symmetry of the molecule can also reduce the number of unique stereoisomers. For instance, the presence of a plane of symmetry can lead to meso compounds, which are achiral despite having chiral centers. youtube.com
The introduction of the butylidene substituent at C2, which itself can exist as (E) and (Z) isomers, further complicates the stereochemical landscape. The combination of exo/endo isomerism, the chirality of the bicyclic core, and the geometric isomerism of the double bond results in a variety of possible diastereomers and enantiomers for this compound.
Conformational Dynamics, Ring-Flipping, and Energy Barriers within the Bridged System
Unlike monocyclic systems like cyclohexane, the bicyclo[2.2.1]heptane framework is conformationally rigid. The bridged structure prevents the "ring-flipping" that is characteristic of cyclohexane. nih.gov The six-membered rings within the bicyclo[2.2.1]heptane system are forced into a boat-like conformation. This rigidity is a defining feature of the norbornane system and its derivatives.
Influence of the Butylidene Substituent on Molecular Strain and Stability
The relative stability of the exo and endo isomers is influenced by these strain factors. Generally, the exo isomer is thermodynamically more stable due to reduced steric interactions between the substituent and the C7 bridge. The high strain of such bicyclic systems can be exploited in chemical reactions, driving processes like retro-condensation reactions. nih.gov
Diastereoselective and Enantioselective Control in Reactions
The rigid and chiral nature of the bicyclo[2.2.1]heptane scaffold makes it a valuable tool in asymmetric synthesis. rsc.org The well-defined three-dimensional structure allows for a high degree of stereochemical control in reactions.
Diastereoselective Control: As mentioned earlier, the steric hindrance on the endo face of the bicyclo[2.2.1]heptane system often leads to preferential attack of reagents from the less hindered exo face. This results in the formation of one diastereomer in excess of the other. In the case of this compound, reactions at the exocyclic double bond are expected to be highly diastereoselective. For example, hydroboration-oxidation would likely yield the exo-alcohol as the major product.
Enantioselective Control: The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptanes is a significant area of research. rsc.org Chiral catalysts can be employed to favor the formation of one enantiomer over the other. acs.orgresearchgate.net For instance, asymmetric hydrogenation or epoxidation of the butylidene double bond using a chiral catalyst could provide access to enantiomerically enriched products. The bicyclo[2.2.1]heptane moiety itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of a molecule. rsc.org The predictable stereochemical outcomes make this system a reliable platform for the synthesis of complex, stereochemically defined molecules.
Advanced Spectroscopic and Analytical Characterization in Research on 2 Butylidenebicyclo 2.2.1 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic compounds. For derivatives of the bicyclo[2.2.1]heptane system, NMR is crucial for confirming atomic connectivity and elucidating stereochemistry. beilstein-journals.org Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HETCOR, HSQC, and HMBC) are employed to assign every proton and carbon signal unambiguously. beilstein-journals.orgresearchgate.net
In the context of 2-Butylidenebicyclo[2.2.1]heptane, ¹H NMR would provide information on the chemical environment of each proton, with characteristic signals for the vinylic proton on the butylidene group, the bridgehead protons, and the various methylene (B1212753) and methine protons of the bicyclic core. The coupling constants (J-values) between adjacent protons are particularly informative for determining dihedral angles and thus the endo/exo stereochemistry of substituents. beilstein-journals.org Advanced 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing definitive proof of the spatial proximity of atoms and confirming stereochemical assignments. libretexts.org For instance, the structural elucidation of brominated norbornene derivatives relied heavily on the γ-gauche effect and long-range couplings observed in their NMR spectra. beilstein-journals.org Similarly, NMR has been used to clarify the structures of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid and its corresponding anhydride, where initial assignments had been confused. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinylic (=CH-CH₂) | ~5.0-5.5 | ~115-125 |
| Quaternary Olefinic (C=) | - | ~140-150 |
| Bridgehead (C1, C4) | ~2.5-3.0 | ~40-50 |
| Bridge (C7) | ~1.5-1.8 | ~35-40 |
| Butyl Chain (-CH₂-) | ~1.9-2.2 (allylic), ~1.2-1.5 | ~30-40 (allylic), ~20-30 |
| Butyl Chain (-CH₃) | ~0.8-1.0 | ~13-15 |
Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. nih.gov For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would confirm its molecular weight of 150.26 g/mol . nih.gov The fragmentation pattern provides structural clues; characteristic losses from the bicyclic system can be observed, similar to those seen in related compounds like 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, which shows a base peak at m/z 95. acs.org
Beyond simple identification, MS is central to mechanistic studies through isotopic labeling. nih.gov By synthesizing this compound using precursors enriched with stable isotopes (e.g., ¹³C or ²H), researchers can trace the metabolic fate of the molecule or elucidate reaction mechanisms. nih.govscripps.edu For example, if a reaction involves the rearrangement of the bicyclic skeleton, the position of the isotopic label in the product, as determined by MS and MS/MS fragmentation analysis, can reveal the specific atoms that have shifted. This approach has been vital in understanding complex biochemical pathways and reaction dynamics. nih.gov
Table 2: Potential Mass Spectrometry Fragmentation for this compound Based on common fragmentation patterns for bicyclic and unsaturated systems.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 150 | [M]⁺ | Molecular Ion |
| 121 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 107 | [M-C₃H₇]⁺ | Loss of a propyl group |
| 93 | [M-C₄H₉]⁺ | Loss of the butyl group |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder type fragmentation |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Insights
For this compound, IR spectroscopy would clearly show absorptions corresponding to the C-H stretching of the alkyl and alkenyl groups (~2850-3100 cm⁻¹) and a characteristic C=C stretching vibration for the exocyclic double bond (~1650-1670 cm⁻¹). The out-of-plane bending modes for the vinylic hydrogen can also be diagnostic. Raman spectroscopy is particularly sensitive to the symmetric and non-polar C=C double bond stretch, which would likely produce a strong signal. researchgate.net By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), subtle conformational details and bonding characteristics can be investigated. acs.orgresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|
| C-H Stretch (sp²) | 3010-3095 | IR, Raman |
| C-H Stretch (sp³) | 2850-2960 | IR, Raman |
| C=C Stretch | 1650-1670 | Raman (strong), IR (medium) |
| CH₂ Scissoring | 1450-1470 | IR |
| C-H Bend (sp²) | 880-900 | IR (strong) |
X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives
X-ray crystallography provides unequivocal proof of molecular structure in the solid state by mapping electron density to determine the precise position of each atom in a crystal lattice. While obtaining a suitable single crystal of the parent this compound might be challenging, this technique is invaluable for analyzing its crystalline derivatives. The outline correctly specifies the analysis of derivatives, which is a common and powerful strategy.
For example, by synthesizing a derivative containing a heavy atom or a group that promotes crystallization, its structure can be determined with high precision. Research on related bicyclo[2.2.1]heptane systems, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has utilized X-ray crystallography to characterize the parent ring structure and analyze complex hydrogen-bonding networks. nih.gov In other studies on 7-benzoylbicyclo[2.2.1]heptane derivatives, crystallography was essential in developing structure-reactivity relationships and, in some cases, observing reactions proceeding from a single crystal to another single crystal, which allowed for validation of the product's absolute configuration. ubc.ca A crystal structure of a derivative would definitively establish the bond lengths, bond angles, and stereochemical relationships within the molecule. beilstein-journals.org
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
This compound is a chiral molecule, and therefore its enantiomers will interact differently with plane-polarized light. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these properties. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules in solution. researchgate.net
Advanced Chromatographic Techniques (e.g., Chiral GC/HPLC) for Isomer Separation and Purity Analysis
Due to the existence of both geometric (E/Z) and optical (R/S) isomers, chromatographic separation is critical for the analysis of this compound. Advanced chromatographic techniques, especially chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are required to separate these closely related species. gcms.cz
Chiral chromatography relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. sigmaaldrich.com Cyclodextrin-based CSPs are widely used in capillary GC for this purpose. chromatographyonline.comgcms.cz The hydrophobic inner cavity and hydrophilic exterior of cyclodextrins allow for differential interactions with enantiomers based on how well they "fit" into the chiral cavity. sigmaaldrich.comchromatographyonline.com For a volatile compound like this compound, chiral GC would be a highly effective method for determining the enantiomeric excess (e.e.) of a sample. Chiral HPLC, often using polysaccharide-based columns, provides an alternative and can also be used for preparative-scale separations to isolate pure isomers for further study. sigmaaldrich.comrsc.org
Applications in Advanced Organic Synthesis and Materials Science
2-Butylidenebicyclo[2.2.1]heptane as a Versatile Synthetic Intermediate and Building Block
The bicyclo[2.2.1]heptane skeleton is a prominent sp³-rich scaffold utilized in organic and medicinal chemistry. researchgate.net Derivatives of this structure are considered valuable building blocks for creating complex molecular architectures. nih.govchemrxiv.org this compound, which possesses an activated carbon-carbon double bond, serves as a versatile precursor for a variety of functionalized bicyclic compounds. researchgate.net
The reactivity of the exocyclic double bond is the key to its utility as a synthetic intermediate. This moiety can undergo a wide range of chemical transformations, allowing for the introduction of diverse functional groups. These reactions enable chemists to modify the structure and properties of the molecule, paving the way for the synthesis of more complex derivatives. The rigid bicyclic core ensures that the spatial orientation of these new functional groups is well-defined, a crucial aspect in fields like medicinal chemistry and catalyst design.
Table 1: Potential Synthetic Transformations of the Butylidene Group
| Reaction Type | Reagents/Conditions | Potential Product(s) |
|---|---|---|
| Hydrogenation | H₂, Pd/C or PtO₂ | 2-Butylbicyclo[2.2.1]heptane |
| Epoxidation | m-CPBA, H₂O₂ | This compound oxide (Spiro-epoxide) |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 1-(Bicyclo[2.2.1]heptan-2-yl)butan-1-ol |
| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Bicyclo[2.2.1]heptan-2-one and Butanal |
| Diels-Alder Reaction | Dienophile (e.g., Maleic anhydride) | Spiro-tricyclic adducts |
| Addition of Halogens | Br₂, Cl₂ | 2-(1,2-Dihalobutyl)bicyclo[2.2.1]heptane |
These transformations highlight the compound's role as a molecular scaffold, from which a multitude of derivatives can be accessed. The resulting products, such as ketones, alcohols, and diols, are themselves important intermediates for further synthetic elaborations.
Development of Specialty Chemicals and Functional Materials (e.g., components for traction drive fluids)
Bicyclo[2.2.1]heptane derivatives are important compounds for industrial applications, notably as materials for producing base oils for traction drive fluids. google.com Traction fluids are specialized lubricants used in continuously variable transmissions that rely on the fluid's ability to form a semi-solid film under high pressure, enabling the transfer of torque through shear. The molecular structure required for a high traction coefficient often involves bulky, saturated alicyclic hydrocarbons.
While this compound is an unsaturated hydrocarbon, its fully saturated analog, 2-butylbicyclo[2.2.1]heptane, is obtained via simple hydrogenation. nih.gov This saturated derivative possesses the structural characteristics—a rigid, non-planar bicyclic core and an alkyl chain—that are desirable for traction fluid components. A patent describes that related compounds, such as 2-ethylidenebicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene, are useful as synthetic materials for producing base oils for traction drive fluids. google.com These compounds are typically dimerized and then hydrogenated to yield the final high-viscosity, high-traction base oil. This compound fits perfectly within this class of precursors for high-performance lubricants and functional fluids.
Table 2: Bicyclo[2.2.1]heptane Derivatives Mentioned as Precursors for Traction Drive Fluids
| Compound Name | Stated Use | Source |
|---|---|---|
| 2-Methylene-3-methylbicyclo[2.2.1]heptane | Material for producing base oil of traction drive fluid | google.com |
| 2,3-Dimethylbicyclo[2.2.1]hept-2-ene | Material for producing base oil of traction drive fluid | google.com |
| 2-Ethylidenebicyclo[2.2.1]heptane | Material for producing base oil of traction drive fluid | google.com |
Synthesis of Complex Organic Molecules Incorporating the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane framework is a key structural motif in a wide array of complex organic molecules, including natural products and pharmacologically active compounds. chemrxiv.org Its rigid conformation allows for precise spatial positioning of substituents, which is critical for biological activity. Synthetic methods that provide access to functionalized bicyclo[2.2.1]heptanes are therefore highly valuable. nih.govrsc.org
This compound serves as an excellent starting point for such syntheses. The exocyclic double bond can be cleaved or functionalized to introduce new stereocenters and functional groups. For example, oxidative cleavage would yield bicyclo[2.2.1]heptan-2-one, a common precursor for various synthetic routes. The ability to build upon this scaffold has been demonstrated in the synthesis of diverse and complex molecules. researchgate.netnih.gov
Table 3: Examples of Complex Molecular Classes Built on the Bicyclo[2.2.1]heptane Scaffold
| Molecular Class | Significance | Relevant Synthetic Approach | Source |
|---|---|---|---|
| Bicyclic Sultams | Promising sp³-rich scaffolds for medicinal chemistry. | Functionalization of bicyclic olefins. | researchgate.net |
| Carbocyclic Nucleoside Analogues | Used in the development of therapeutic agents (e.g., P2Y receptor ligands). | Multi-step synthesis involving the construction of the bicyclic system. | nih.gov |
| Oxygenated 2-Azabicyclo[2.2.1]heptanes | Bridged aza-bicyclic structures with potential biological activity. | Palladium-catalyzed aminoacyloxylation of cyclopentenes. | rsc.org |
| Bicyclo[2.2.1]heptane-1-carboxylates | Versatile building blocks for organic synthesis. | Organocatalytic formal [4+2] cycloaddition. | rsc.org |
Role in Ligand Design for Organometallic Catalysis
In homogeneous organometallic catalysis, the ligands bound to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. bris.ac.uk Ligand design often focuses on controlling the steric and electronic environment around the metal. Rigid scaffolds are particularly sought after because they reduce conformational flexibility and create a well-defined catalytic pocket. dtu.dkdtu.dk
The bicyclo[2.2.1]heptane framework provides such a rigid and sterically demanding core. While this compound is not a ligand itself, it is a valuable precursor for creating novel ligands. The exocyclic double bond can be functionalized to introduce donor atoms like phosphorus, nitrogen, or sulfur. For instance, hydroformylation followed by reduction could lead to an alcohol, which can then be converted into a phosphite (B83602) or phosphinite ligand. The rigid bicyclic backbone would hold the donor atom in a fixed position, influencing the coordination geometry and, consequently, the outcome of the catalytic reaction. The predictable three-dimensional structure of the bicyclo[2.2.1]heptane moiety is a significant advantage in the rational design of new, highly selective organometallic catalysts. bris.ac.uk
Specialized Research Areas
Mechanistic Investigations of Biological Interactions
While specific studies on 2-Butylidenebicyclo[2.2.1]heptane are limited, research into structurally related bridged bicyclic compounds provides insight into potential biological interactions, particularly at the cellular level. Studies on compounds like 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) have explored genotoxic effects on bacterial cells, offering a model for how such strained hydrocarbon skeletons might behave. plos.orgnih.gov
Investigations using Escherichia coli lux-biosensors, where luciferase genes are linked to stress-inducible promoters, have shown that BBH can induce a genotoxic effect. plos.orgnih.gov This is evidenced by the activation of the SOS response, a cellular pathway that responds to DNA damage. plos.org However, the mechanism does not appear to involve alkylation. nih.gov Instead, the data points towards an oxidative stress-mediated pathway. plos.orgnih.gov The oxidation of the bicyclic scaffold is thought to generate reactive oxygen species (ROS), which are the primary contributors to the observed genotoxicity. nih.govbiorxiv.org
The most sensitive bacterial biosensor to BBH exposure was one that reacts to superoxide (B77818) anion radicals, indicating that this specific ROS is a key player in the toxic mechanism. plos.orgnih.gov This suggests that the biological activity of such bicyclic alkanes is fundamentally linked to their potential to induce oxidative stress, leading to DNA damage. plos.orgresearchgate.net
| Bacterial Response Pathway | Observed Effect | Inferred Mechanism | Reference |
|---|---|---|---|
| SOS Response (pColD-lux) | Activated | General DNA Damage | plos.org |
| Alkylation Damage (pAlkA-lux) | Not Activated | No direct alkylating effect | plos.orgnih.gov |
| Oxidative Stress (pOxyR-lux) | Activated | Damage by hydrogen peroxide | plos.orgresearchgate.net |
| Oxidative Stress (pSoxS-lux) | Strongly Activated | Generation of superoxide anion radicals | plos.orgnih.gov |
Supramolecular Chemistry and Host-Guest Interactions Involving Bridged Bicyclic Scaffolds
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an interesting "guest" component in the field of supramolecular chemistry. acs.orgacs.org This area of chemistry focuses on non-covalent interactions between molecules, akin to a lock and key. Large "host" molecules with internal cavities, such as cyclodextrins and cucurbiturils, can encapsulate smaller "guest" molecules like bicyclic alkanes. acs.orgmdpi.com
Cyclodextrins, which are cyclic oligosaccharides, have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate hydrophobic molecules in aqueous solutions. nih.gov The stability and formation of these host-guest complexes are driven by factors like the size and shape complementarity between the host and guest, as well as hydrophobic and van der Waals interactions. nsf.gov
Cucurbiturils are another class of macrocyclic hosts that form highly stable complexes with suitable guests. acs.org Their portals are fringed with carbonyl groups, creating a negative surface potential that gives them a strong affinity for positively charged guests, but they can also bind neutral guests. acs.org The rigid bicyclo[2.2.1]heptane scaffold is an excellent shape match for the cavities of hosts like β-cyclodextrin and cucurbit nsf.govuril, leading to the formation of stable inclusion complexes. nsf.govresearchgate.net The study of these interactions is crucial for developing applications in areas like drug delivery, where the host can increase the solubility and stability of a guest molecule. nih.govnih.gov
| Host Molecule | Guest Type | Primary Driving Forces for Interaction | Potential Applications | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | Adamantane, Bicyclo[2.2.1]heptane derivatives | Hydrophobic interactions, van der Waals forces | Drug delivery, increased solubility of guest | mdpi.comnih.gov |
| Cucurbit[n]urils (e.g., CB nsf.gov) | Ferrocene, Adamantane, Bicyclo[2.2.2]octane | Hydrophobic interactions, ion-dipole interactions, release of "high-energy" water | Molecular switching, high-affinity binding | acs.orgnsf.gov |
| Calixarenes | Various organic molecules | Hydrophobic interactions, π-π stacking | Sensors, molecular recognition | mdpi.comnih.gov |
Photoinduced Reactivity and Photochemistry of this compound Derivatives
The presence of two π-systems (the carbon-carbon double bond and the strained sigma bonds of the bicyclic frame) separated by a saturated carbon atom makes this compound and related structures candidates for interesting photochemical reactions. wikipedia.org One of the most notable of these is the di-π-methane (DPM) rearrangement. wikipedia.orgscribd.com
The DPM rearrangement is a photochemical process that converts a 1,4-diene or an allyl-substituted aromatic ring into an ene- or aryl-substituted cyclopropane (B1198618). scribd.com The reaction proceeds through a diradical intermediate formed upon excitation with light. youtube.com For cyclic dienes, the ring structure can prevent energy dissipation through other pathways, making the DPM rearrangement more likely to occur. wikipedia.org The reaction's outcome can depend on the excited state involved; some rearrangements proceed from the singlet excited state, while others require a triplet excited state, often initiated using a sensitizer (B1316253) like acetone. researchgate.netyoutube.com
In addition to rearrangements, other photoinduced reactions are possible. For derivatives with a carbonyl group, the Paterno–Büchi reaction, a [2+2] cycloaddition between a carbonyl and an alkene, can form oxetane (B1205548) rings. rsc.org Furthermore, E/Z (cis-trans) photoisomerization around the double bond is an efficient process that can occur from the triplet excited state. researchgate.net These photochemical pathways allow for the synthesis of complex, strained polycyclic structures from relatively simple bicyclic precursors. researchgate.netresearchgate.net
| Reaction Type | Description | Typical Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Di-π-Methane Rearrangement | Photochemical rearrangement of a 1,4-diene system. | UV irradiation, with or without sensitizer (e.g., acetone). | Vinyl- or aryl-substituted cyclopropane derivative. | wikipedia.orgresearchgate.net |
| E/Z Photoisomerization | Reversible cis-trans isomerization about the exocyclic double bond. | UV irradiation, typically from the triplet excited state. | Geometric isomer of the starting material. | researchgate.net |
| [2+2] Photocycloaddition | Concerted formation of a four-membered ring from two alkene moieties. | UV irradiation. | Cyclobutane-containing polycyclic structure. | rsc.org |
Future Directions and Emerging Research Trends
Exploration of Novel Catalytic Systems for Efficient and Selective Transformations
The development of highly efficient and selective catalytic systems is paramount for the synthetic utility of 2-butylidenebicyclo[2.2.1]heptane. Future research will likely focus on several key areas:
Enantioselective Catalysis: Achieving high levels of stereocontrol in reactions involving the prochiral double bond of this compound is a significant goal. The design of novel chiral catalysts, including those based on transition metals with tailored ligand architectures, will be crucial for accessing specific stereoisomers with desired biological or material properties.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more sustainable and earth-abundant alternatives (e.g., iron, copper, nickel) is a growing trend in organic synthesis. Research will aim to develop robust catalytic systems based on these metals for various transformations of this compound, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions offers green and efficient alternatives to traditional thermal methods. Future studies will likely explore the application of photoredox and electrocatalytic strategies for the functionalization of this compound, enabling novel reaction pathways and selectivities.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize how chemical reactions are discovered and optimized. For this compound, these computational tools can be applied to:
Predict Reaction Outcomes: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the products, yields, and stereoselectivity of transformations involving this compound under various conditions. This predictive power can significantly reduce the number of trial-and-error experiments required.
Optimize Reaction Conditions: Machine learning models can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and selectivity.
Design Novel Reactions: By learning the underlying principles of chemical reactivity, AI could potentially propose entirely new synthetic routes to valuable derivatives of this compound that have not yet been conceived by human chemists.
Development of Advanced Materials with Tailored Properties from this compound Derivatives
The rigid and sterically demanding bicyclo[2.2.1]heptane core imparts unique properties to polymers and materials derived from it. Future research in this area will focus on:
High-Performance Polymers: The polymerization of this compound and its functionalized derivatives can lead to the creation of polymers with exceptional thermal stability, mechanical strength, and optical transparency. These materials could find applications in aerospace, electronics, and specialty coatings.
Functional Materials: By incorporating specific functional groups into the this compound scaffold, it is possible to design materials with tailored properties, such as stimuli-responsiveness, self-healing capabilities, or specific recognition sites for sensing applications.
Sustainable Plastics: The development of sustainable polymers from renewable resources is a critical area of research. Investigating the synthesis of this compound from bio-based feedstocks and its subsequent polymerization could lead to the creation of environmentally friendly plastics with desirable performance characteristics.
Bio-inspired Synthesis and Biomimetic Transformations Involving Bridged Bicyclic Structures
Nature often utilizes complex, bridged cyclic structures in the biosynthesis of natural products. Drawing inspiration from these biological systems can lead to innovative synthetic strategies:
Enzymatic Catalysis: The use of enzymes to catalyze reactions on this compound can offer unparalleled selectivity under mild conditions. Future research may involve engineering enzymes or discovering novel biocatalysts for specific transformations.
Biomimetic Cascades: Designing synthetic cascades that mimic the multi-step enzymatic pathways found in nature could allow for the efficient construction of complex molecules from simple precursors like this compound in a single pot.
Natural Product Synthesis: The bicyclo[2.2.1]heptane framework is a key structural motif in a variety of natural products. Developing novel synthetic methods for the functionalization of this compound can provide more efficient routes to these biologically active compounds.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The most significant breakthroughs in the study and application of this compound will likely emerge from collaborative efforts that span multiple scientific disciplines:
Synergistic Approaches: The combination of synthetic organic chemistry for creating new derivatives, materials science for characterizing their physical properties, and computational chemistry for understanding their behavior at the molecular level will be essential for rational material design.
Feedback Loops: A close feedback loop between computational prediction, synthetic realization, and material testing will accelerate the discovery and optimization of new technologies based on the this compound scaffold.
Addressing Complex Challenges: Interdisciplinary research is crucial for tackling complex societal challenges, such as the development of sustainable materials, advanced drug delivery systems, and next-generation electronic devices, where the unique properties of this compound derivatives could play a pivotal role.
Q & A
Basic: What synthetic strategies optimize the yield of 2-butylidenebicyclo[2.2.1]heptane derivatives under varying reaction conditions?
Answer:
Key methods include radical-initiated alkylation or halogenation of bicyclo[2.2.1]heptane precursors. For example, bromination using N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) can introduce substituents, with yields highly dependent on solvent polarity and temperature . Optimizing reaction parameters (e.g., continuous flow reactors for scalability) and employing protecting groups for reactive sites (e.g., hydroxyl or amino groups) further enhance efficiency. Kinetic studies suggest substituent steric effects significantly influence reaction rates, necessitating iterative condition screening .
Advanced: How do computational methods predict the thermodynamic stability and detonation properties of this compound-based high-energy-density compounds (HEDCs)?
Answer:
Density functional theory (DFT) calculations evaluate heat of formation (HOF), bond dissociation energies (BDEs), and detonation velocity/pressure. For bicyclo[2.2.1]heptane derivatives, the rigid scaffold enhances stability, while substituents like nitro groups increase energy density. Studies show C–NO₂ bonds in these systems exhibit lower impact sensitivity compared to N–NO₂ analogs, making them viable HEDC candidates . Computational models also correlate molecular symmetry with crystal density, critical for predicting detonation performance.
Basic: What spectroscopic techniques are most effective for characterizing substituent effects on this compound derivatives?
Answer:
- NMR : ¹H/¹³C NMR distinguishes exo/endo substituent configurations via coupling constants and chemical shifts (e.g., endo protons exhibit downfield shifts due to ring strain) .
- IR : C–Br or C–F stretches (500–700 cm⁻¹) confirm halogenation, while carbonyl groups (1700–1800 cm⁻¹) indicate oxidation products .
- Mass Spectrometry : High-resolution MS identifies fragmentation patterns unique to bicyclic frameworks, such as retro-Diels-Alder cleavages .
Advanced: How can enantioselective [4+2] cycloadditions be applied to synthesize chiral this compound derivatives?
Answer:
Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) promote asymmetric Diels-Alder reactions between dienes and bicyclic dienophiles. The exo/endo selectivity and enantiomeric excess (ee) depend on steric and electronic tuning of catalysts. For example, bornane sulfonamide auxiliaries induce >90% ee in cycloadditions, enabling access to bioactive analogs like santalols or camphor derivatives . Transition-state modeling via DFT further refines catalyst design .
Basic: What are the primary reaction pathways for this compound under nucleophilic substitution conditions?
Answer:
Substitution reactions favor the exo position due to reduced steric hindrance. For brominated derivatives, nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO) yield azides or thiocyanates. Competing elimination pathways dominate under high temperatures or strong bases (e.g., t-BuOK), forming alkenes via β-hydride elimination . Kinetic isotope effects (KIEs) and Hammett plots help distinguish between SN1/SN2 mechanisms .
Advanced: What molecular dynamics (MD) simulations reveal about the solvation effects on this compound in biphasic systems?
Answer:
MD simulations using force fields (e.g., OPLS-AA) model solvent interactions in water/organic mixtures. The bicyclic core’s hydrophobicity drives partitioning into nonpolar phases, while polar substituents (e.g., –OH, –NO₂) enhance aqueous solubility. Free-energy calculations (e.g., PMF) quantify partition coefficients, guiding solvent selection for extraction or catalysis .
Basic: How do substituent electronic effects influence the oxidation of this compound derivatives?
Answer:
Electron-donating groups (e.g., alkyl) stabilize carbocation intermediates during oxidation, favoring alcohol or ketone formation. Electron-withdrawing groups (e.g., –Br) polarize C–H bonds, accelerating radical-mediated oxidation. For example, KMnO₄ in acidic media oxidizes methyl-substituted derivatives to carboxylic acids, while CrO₃ yields ketones . Cyclic voltammetry identifies redox potentials, correlating substituent Hammett σ values with reaction rates .
Advanced: What in vitro assays evaluate the cytotoxicity of this compound analogs targeting cancer pathways?
Answer:
- MTT Assays : Measure mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Apoptosis Markers : Flow cytometry detects Annexin V/PI staining for early/late apoptotic cells.
- Molecular Docking : Predicts interactions with targets like tubulin or topoisomerases, validated via Western blotting (e.g., caspase-3 activation) . Derivatives with planar substituents (e.g., aryl groups) show enhanced DNA intercalation, reducing viability at nanomolar concentrations .
Basic: What purification techniques resolve diastereomers in this compound synthesis?
Answer:
- Chromatography : Silica gel columns with hexane/EtOAc gradients separate exo/endo diastereomers based on polarity differences.
- Crystallization : Chiral resolving agents (e.g., tartaric acid) form diastereomeric salts with distinct solubility profiles .
- HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation, monitored via circular dichroism (CD) .
Advanced: How do substituent-induced ring strain variations affect the vibrational spectra of this compound derivatives?
Answer:
Raman spectroscopy quantifies ring strain via C–C stretching modes (800–1200 cm⁻¹). Bulky substituents (e.g., t-butyl) increase strain, shifting peaks to higher wavenumbers. DFT-computed vibrational frequencies match experimental data, revealing correlations between substituent size and bridgehead distortion. Transient IR spectroscopy further tracks strain relaxation during photochemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
